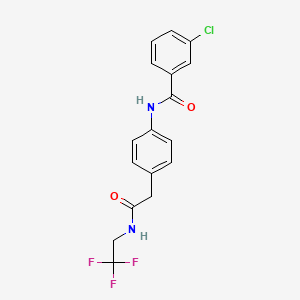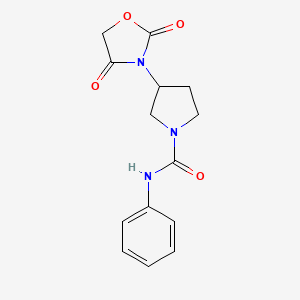
3-(2,4-dioxooxazolidin-3-yl)-N-phenylpyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-(2,4-dioxooxazolidin-3-yl)-N-phenylpyrrolidine-1-carboxamide often involves multi-step chemical reactions, starting from basic organic or amino acids to achieve the desired structural complexity. For instance, Črček et al. (2012) describe a parallel solution-phase approach to synthesize a library of related carboxamides, highlighting a method that could potentially apply to our compound of interest (Črček et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using a combination of spectroscopic and analytical techniques, including NMR, IR, and X-ray crystallography. Tamazyan et al. (2007) present a related study on the molecular structure of a related compound, providing insights into the conformation and configuration of these complex molecules (Tamazyan et al., 2007).
Chemical Reactions and Properties
Compounds in this class participate in a variety of chemical reactions, including cyclizations, amidations, and coupling reactions, which are crucial for their synthesis and modification. The study by Smolobochkin et al. (2017) on the acid-catalyzed cyclization of ureas to form pyrrolidine carboxamides exemplifies the type of chemical reactivity pertinent to our compound (Smolobochkin et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the behavior of these compounds under different conditions. Studies similar to the one by Prabhuswamy et al. (2016), which detailed the crystal structure and hydrogen bonding patterns, are crucial for the physical properties analysis of our compound of interest (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the compound's applications and handling. The work by Singh et al. (2017) on the reductive ring opening of isoxazolidines, providing a mechanism that could be relevant for understanding the chemical behavior of our compound, is an example of such analysis (Singh et al., 2017).
科学的研究の応用
Cancer Treatment Research
- Poly(ADP-ribose) Polymerase (PARP) Inhibitors : These compounds, including similar structures like ABT-888, have been developed as PARP inhibitors, exhibiting potent enzyme and cellular potency. They have shown effectiveness in human clinical trials, particularly in combination with other cancer treatments like temozolomide and carboplatin in melanoma and breast cancer models (Penning et al., 2009).
Antimicrobial and Antifungal Research
- Antimicrobial and Antifungal Activities : Novel derivatives of similar compounds have been synthesized and tested for antimicrobial and antifungal properties. They showed varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans (Alhameed et al., 2019).
Organic Synthesis and Chemical Biology
- Heterocyclic Synthesis : These compounds are utilized in the synthesis of various heterocyclic structures, contributing to new antibiotic and antibacterial drugs development (Ahmed, 2007).
Antiviral and Antioxidant Research
- Antiviral and Antioxidant Activities : Certain derivatives have been explored for their antiviral and antioxidant properties, contributing to the development of new therapeutic agents (Alexiou & Demopoulos, 2010).
Drug Development for Diabetes Mellitus
- Antihyperglycemic Agents : Some derivatives have been identified as potential antidiabetic agents, particularly in the treatment of diabetes mellitus (Nomura et al., 1999).
DNA-Intercalating Antitumor Agents
- DNA-Intercalating Agents : Certain derivatives are being studied as DNA-intercalating antitumor agents, showing activity against leukemia and solid tumors (Lee et al., 1992).
特性
IUPAC Name |
3-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-12-9-21-14(20)17(12)11-6-7-16(8-11)13(19)15-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOGKVKSESXVNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxooxazolidin-3-yl)-N-phenylpyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-benzyl-1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2484882.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2484883.png)
![1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2484885.png)
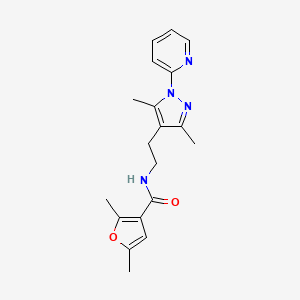
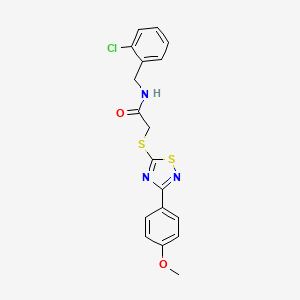
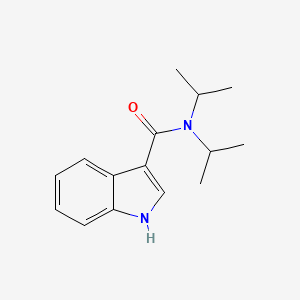
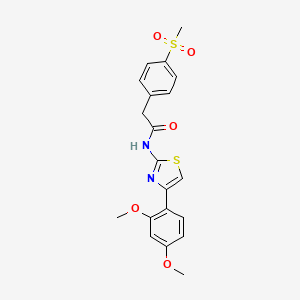
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2484891.png)
![N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide](/img/structure/B2484892.png)
![3-(2-chlorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2484895.png)
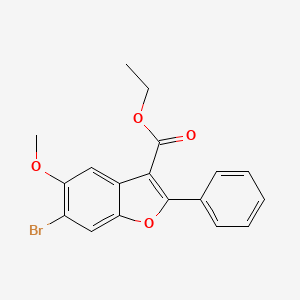
![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclohexylpropanamide](/img/structure/B2484898.png)
